Copper octanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3890-89-9 |
|---|---|
Molecular Formula |
C16H30CuO4 |
Molecular Weight |
350 g/mol |
IUPAC Name |
copper;octanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
VNZQQAVATKSIBR-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2] |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2] |
Other CAS No. |
20543-04-8 3890-89-9 |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Copper Octanoate
Conventional Synthesis Routes
Traditional methods for producing copper octanoate (B1194180) are straightforward and rely on metathesis or acid-base reactions.
Reaction of Soluble Copper Compounds with Octanoic Acid
A common and efficient method for synthesizing copper octanoate involves the reaction of a soluble copper(II) salt with octanoic acid or its corresponding salt. One documented approach involves dissolving copper acetate (B1210297) in water and then adding an excess of octanoic acid, which leads to the formation of a this compound precipitate. rsc.org The resulting product is then washed and dried under a high vacuum. rsc.org
Another variation employs a double displacement reaction. For instance, a series of fatty acid copper(II) carboxylates, including the octanoate derivative, have been synthesized by reacting an aqueous solution of a sodium carboxylate (like sodium octanoate) with an aqueous solution of a copper(II) salt. srce.hr
Synthesis from Copper Oxide and n-Octanoic Acid
A more direct route involves the reaction of copper oxide (CuO) with n-octanoic acid. This method has been detailed in patent literature as a way to achieve high purity and yield. patsnap.com The general reaction is:
2C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O patsnap.com
In this process, copper oxide powder is mixed with n-octanoic acid in a solvent such as absolute ethanol. The mixture is then heated under reflux for an extended period, for example, at 90°C for 36 hours, to facilitate the reaction. patsnap.com The final product is obtained after solid-liquid separation. patsnap.com The efficiency of this reaction is influenced by the stoichiometry of the reactants.
Table 1: Influence of Reactant Molar Ratio on this compound Synthesis Data sourced from a 2019 patent. patsnap.com
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| n-Octanoic Acid : Copper Oxide (Molar Ratio) | 0.5 : 1 | 1 : 1 |
| Reaction Temperature | 90°C | Not specified, reflux |
| Reaction Time | 36 hours | Not specified, reflux |
| Reported Purity | Not specified | 99.3% |
| Reported Yield | Not specified | 90.3% |
Advanced Synthetic Approaches
Recent advancements have explored the use of this compound as a precursor in the synthesis of nanomaterials, particularly within ionic liquid (IL) media. Ionic liquids are salts with melting points below 100°C that offer a unique reaction environment due to their low vapor pressure and high thermal stability. rsc.orgorscience.ru
Ionic Liquid (IL)-Mediated Nanoparticle Synthesis
Copper oxide nanoparticles (CuO-NPs) have been synthesized by using copper(II) carboxylates, including this compound, as precursors in an ionic liquid medium. rsc.orgrsc.org This method leverages the IL as both a solvent and a stabilizing agent for the forming nanoparticles. rsc.organalis.com.my The general process involves dissolving the copper carboxylate precursor in an ionic liquid, adding a small amount of water, and heating the solution. rsc.org
Tunable Synthesis of Copper Oxide Nanoparticles (CuO-NPs)
The synthesis of CuO-NPs in ionic liquids is highly tunable. Research has demonstrated that heating a solution of a copper(II) carboxylate precursor in an ionic liquid to 120°C is critical for the complete transformation into copper oxide nanoparticles. rsc.org This transformation can be monitored by observing color changes in the solution; for example, a solution of copper(II) octanoate in the ionic liquid [C₂MIm][C₇H₁₅CO₂] changes from blue at 50°C to deep red at 120°C, indicating nanoparticle formation. rsc.orgrsc.org This thermal control allows for a "tuneable-by-design" approach to nanoparticle synthesis. rsc.org
Influence of Ionic Liquid Anion Chain Length on Nanoparticle Morphology
The morphology and size of the resulting CuO-NPs are strongly influenced by the structure of the ionic liquid, particularly the chain length of its anion. rsc.org Studies comparing different copper(II) carboxylate precursors in corresponding carboxylate-anion ionic liquids have revealed a clear trend. rsc.orgrsc.org When the anion is altered from acetate to octanoate, the morphology of the resulting nanomaterials is impacted. rsc.org Specifically, using a copper(II) octanoate precursor leads to significantly smaller and more uniform nanoparticles compared to precursors with shorter alkyl chains, such as copper(II) butanoate. rsc.orgrsc.org
Table 2: Effect of Copper Carboxylate Precursor on CuO Nanoparticle Size in an Ionic Liquid Medium Data sourced from studies on tunable nanoparticle synthesis. rsc.orgrsc.org
| Copper Precursor | Resulting Nanomaterial | Average Diameter / Size Range |
|---|---|---|
| Copper(II) Acetate | CuO(I,II) nanoclusters | <1 nm |
| Copper(II) Butanoate | CuO Nanoparticles (CuO-NPs) | 10–61 nm |
| Copper(II) Octanoate | CuO Nanoparticles (CuO-NPs) | 10–25 nm |
This phenomenon is partly attributed to the viscosity of the ionic liquid, as slower mass transport in more viscous liquids can affect nanoparticle size. rsc.org The ability to control nanoparticle morphology by simply changing the anion chain length demonstrates a sophisticated level of control in nanomaterial synthesis. rsc.org
Pyrolysis of Heterometal Octanoate Precursors
The thermal decomposition, or pyrolysis, of precursors containing multiple metals, including this compound, is a versatile method for creating complex oxide nanoparticles with controlled stoichiometry and properties.
Synthesis of Doped Metal Oxide Nanoparticles (e.g., Copper-Doped Cobalt Ferrite)
A significant application of this compound in pyrolysis is the synthesis of copper-doped cobalt ferrite (B1171679) (Co₁₋ₓCuₓFe₂O₄) nanoparticles. This process involves the initial preparation of a heterometal octanoate precursor, which is then thermally decomposed.
Precursor Synthesis and Composition: The synthesis begins with the co-precipitation of a copper-cobalt-iron hydroxooctanoate precursor. rsc.org This is achieved using an octanoate ligand as the precipitating agent in an aqueous solution containing copper, cobalt, and iron salts. dlr.deresearchgate.net Characterization of this precursor reveals the chemical formula [Co₁₋ₓCuₓFe₂(C₈H₁₅O₂)₆(OH)₂·2H₂O]. rsc.orgresearchgate.net The value of 'x' can be controlled to produce very low dopant concentrations, for example, ranging from x = 0.02 to 0.08. rsc.orgdlr.de
Pyrolysis and Nanoparticle Formation: The synthesized heterometal octanoate precursor is subjected to pyrolysis in air at elevated temperatures, typically around 400°C for several hours. rsc.orgresearchgate.net This thermal decomposition breaks down the organic octanoate ligands and facilitates the formation of a single-phase mixed spinel ferrite structure. rsc.orgresearchgate.net The resulting nanoparticles are spherical, with an average size of approximately 20 nm, though they may form larger agglomerates. rsc.orgresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis confirms the presence of Cu²⁺, Co²⁺, and Fe³⁺ in the final material. rsc.orgresearchgate.net Research indicates that for dopant concentrations (x) below 0.06, the Cu²⁺ ions tend to substitute Co²⁺ ions in the tetrahedral sites of the spinel structure, while at higher concentrations (between 0.06 and 0.08), they occupy octahedral sites. rsc.orgresearchgate.net
Table 1: Synthesis Parameters for Copper-Doped Cobalt Ferrite Nanoparticles
| Parameter | Description | Reference |
|---|---|---|
| Precursor | Copper-cobalt-iron hydroxooctanoate: [Co₁₋ₓCuₓFe₂(C₈H₁₅O₂)₆(OH)₂·2H₂O] | rsc.org, researchgate.net |
| Precipitating Agent | Octanoate ligand | dlr.de, researchgate.net |
| Dopant Levels (x) | 0, 0.02, 0.04, 0.06, 0.08 | dlr.de, researchgate.net |
| Pyrolysis Temperature | 400°C in air | rsc.org, researchgate.net |
| Pyrolysis Time | 3 hours | rsc.org, researchgate.net |
| Product | Copper-doped cobalt ferrite (Co₁₋ₓCuₓFe₂O₄) nanoparticles | rsc.org |
| Particle Size | ~20 nm | rsc.org, researchgate.net |
Preparation of Copper Nitride Fine Particles from this compound Precursors
This compound can serve as a precursor for the synthesis of copper nitride (Cu₃N) fine particles. The length of the alkyl chain in the copper carboxylate precursor plays a crucial role in determining the morphology of the resulting copper nitride crystals.
Research into the synthesis of copper nitride from various copper carboxylates (e.g., copper acetate, copper decanoate) in a long-chain alcohol solvent demonstrates that the alkyl chain length directly influences the particle shape. mdpi.comresearchgate.net While using copper acetate (a short-chain carboxylate) tends to produce cubic nanoparticles, precursors with longer alkyl chains, such as copper decanoate, yield plate-like particles. mdpi.comresearchgate.net This anisotropic growth is attributed to the selective inhibition of crystal growth on specific planes, namely the (110) and (111) planes, by the long alkyl chains. mdpi.com It was observed that plate-like particles form when the alkyl chain length of the fatty acid copper salt exceeds five carbon atoms. mdpi.com Therefore, using this compound, with its eight-carbon chain, is expected to produce plate-like copper nitride nanoparticles under similar reaction conditions. The aspect ratio of these plate-like particles tends to increase as the alkyl chain length of the carboxylate precursor increases. mdpi.com
Synthesis of Fatty Acid Copper(II) Carboxylates with Apical Ligands (e.g., N,N-Diethylnicotinamide)
Copper(II) octanoate readily forms dimeric complexes with additional ligands, known as apical ligands, which coordinate to the copper centers. A notable example is the synthesis of complexes with N,N-diethylnicotinamide (Et₂nia).
Synthetic Procedure: A series of fatty acid copper(II) carboxylates with the general formula [(Cu₂(O₂CCₙH₂ₙ₊₁)₄(Et₂nia)₂)], where n includes 7 for the octanoate ligand, have been synthesized. srce.hr The synthesis is typically performed in an aqueous solution. Sodium octanoate is prepared and dissolved in a minimal amount of water. srce.hr This solution is then added to an aqueous solution containing copper sulfate (B86663) and N,N-diethylnicotinamide. srce.hr The product, [(Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂)], precipitates as green crystals. srce.hr The high solubility of these complexes in organic solvents makes crystallization from an aqueous medium the preferred method. srce.hr
Structural Characteristics: X-ray diffraction studies confirm that the resulting compound has a binuclear "paddle-wheel" cage structure. srce.hr In this structure, two copper atoms are bridged by four octanoate ligands. The N,N-diethylnicotinamide molecules act as apical ligands, coordinating to each copper(II) ion and completing its coordination sphere. srce.hr The Cu-Cu distance in a similar complex, [Cu₂(µ-O₂CC₇H₁₅)₄(nia)₂], was found to be 2.6127 Å. researchtrend.net Such dimeric structures are a common feature for copper(II) carboxylates with nitrogen-donor apical ligands like nicotinamide, pyridine (B92270), and their derivatives. researchtrend.netresearchgate.net
Table 2: Research Findings for [(Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂]
| Finding | Description | Reference |
|---|---|---|
| General Formula | [(Cu₂(O₂CCₙH₂ₙ₊₁)₄(Et₂nia)₂)] (for n=7) | srce.hr |
| Reactants | Sodium octanoate, Copper sulfate, N,N-diethylnicotinamide (Et₂nia) | srce.hr |
| Solvent | Water | srce.hr |
| Product Appearance | Green needle-like crystals or droplets | srce.hr |
| Molecular Structure | Binuclear paddle-wheel cage | srce.hr |
| Ligand Coordination | Four bridging octanoate ligands; two apical N,N-diethylnicotinamide ligands | srce.hr |
Structural Elucidation and Advanced Characterization of Copper Octanoate Complexes
X-ray Diffraction and Crystallography
Copper(II) octanoate (B1194180) has been shown to form a binuclear "paddlewheel" structure, which is common for copper(II) carboxylates. srce.hrresearchgate.net In this arrangement, two copper atoms are bridged by four octanoate ligands. Each copper atom is coordinated to four oxygen atoms from the carboxylate groups in a square planar geometry. The two copper atoms are also in close proximity, resulting in a Cu-Cu bond. researchgate.net
These binuclear units can further interact through weak axial intermolecular forces, where an oxygen atom from a neighboring molecule coordinates to the apical position of the copper ion. This leads to the formation of one-dimensional pseudo-polymeric chains or columnar structures. researchgate.net The long alkyl chains of the octanoate ligands typically arrange themselves to fill the space between these inorganic columns.
A study of a related complex, [Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂], confirmed the binuclear paddle-wheel cage structure via X-ray diffraction. srce.hr Similarly, another investigation involving a reaction with 4-aminopyridine (B3432731) led to a novel tetranuclear complex, Cu₄(oct)₆(OH)₂(4-apy)₂, which was characterized by single-crystal X-ray diffraction. rsc.org
Table 4: Crystallographic Data for a Copper(II) Octanoate Derivative ([Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂])
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.431(2) |
| b (Å) | 12.102(2) |
| c (Å) | 13.911(3) |
| α (°) | 108.85(3) |
| β (°) | 94.13(3) |
| γ (°) | 104.91(3) |
| Volume (ų) | 1558.1(6) |
| Z (formula units/cell) | 1 |
Data from the synthesis and characterization of [(Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂]. srce.hr
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures
Resolution of Polymeric Structures (e.g., Copper(II) Butanoate Analogs)
Copper(II) alkanoates, including copper octanoate and its analogs like copper(II) butanoate, frequently form one-dimensional (1D) coordination polymers. researchgate.netresearchgate.net These polymeric or pseudo-polymeric chain-like structures are constructed from the self-assembly of repeating dinuclear units. researchgate.netresearchgate.net In these catenae, the fundamental building block is the paddle-wheel dimer, which links to adjacent units through axial coordination. researchgate.net This axial interaction, typically involving an oxygen atom from a carboxylate group of a neighboring molecule, extends the structure into a 1D chain. researchgate.netresearchgate.net The packing of these chains and the specific arrangement of the alkyl (octyl) groups define the final crystal structure. researchgate.net
Analysis of Binuclear Paddle-Wheel or Lantern Geometries
The hallmark structural motif of copper(II) octanoate is the binuclear "paddle-wheel" or "lantern" geometry. researchgate.netsrce.hr This structure consists of two copper(II) ions held in close proximity by four bridging octanoate ligands. researchgate.netsrce.hr Each octanoate ligand spans the two copper centers, with its two carboxylate oxygen atoms coordinating to each of the metal ions. This arrangement results in a cage-like structure with a distinct copper-copper interaction. researchgate.net The distance between the two copper atoms within this dimeric unit is a key structural parameter. nih.gov For instance, in a derivative of this compound, [(Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂)], this distance has been determined by X-ray diffraction. researchgate.netsrce.hr
| Parameter | Value | Reference |
|---|---|---|
| Compound Formula | C₅₄H₁₀₀Cu₂N₄O₈ | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 9.987(2) | researchgate.net |
| b (Å) | 10.801(2) | researchgate.net |
| c (Å) | 14.867(2) | researchgate.net |
| Cu-Cu Distance (Å) | ~2.6 | researchgate.netresearchgate.netnih.gov |
Investigation of Distorted Square Pyramidal Copper(II) Geometries
Within the paddle-wheel dimer, each copper(II) ion typically exhibits a five-coordinate geometry, which is best described as a distorted square pyramid. bohrium.commdpi.commdpi.com This distortion is a well-known consequence of the Jahn-Teller effect, which is common for d⁹ metal ions like Cu(II). mdpi.com The base of the pyramid is formed by four oxygen atoms, one from each of the four bridging carboxylate ligands. nih.govmdpi.commdpi.com The Cu-O bond lengths in this basal plane are typically in the range of 1.9 to 2.0 Å. mdpi.commdpi.com The fifth, apical position is occupied by a ligand, which in the case of the polymeric structure of anhydrous this compound, is an oxygen atom from a carboxylate group of an adjacent paddle-wheel unit. researchgate.netresearchgate.net This axial Cu-O bond is usually longer and weaker. mdpi.com The copper atom is often slightly displaced from the basal plane of the four oxygen atoms, moving towards the apical ligand. mdpi.commdpi.com Studies on this compound have noted a significant distortion from the common square pyramidal geometry. researchgate.net
| Complex Type | Geometry | Basal Cu-O Distances (Å) | Axial Cu-O Distance (Å) | Reference |
|---|---|---|---|---|
| Copper(II) Carboxylate | Distorted Square Pyramidal | 1.932 - 1.970 | 2.144 - 2.165 (Cu-N) | mdpi.com |
| Copper(II) Trimethoxybenzoate | Distorted Square Pyramidal | 1.950 - 1.983 | 2.131 (Cu-OMethanol (B129727)) | mdpi.com |
| This compound | Distorted Square Pyramidal | 1.841 & 1.913 | Not specified | researchgate.net |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Crystallite Size Analysis
Powder X-ray Diffraction (PXRD) is a vital technique used to analyze the physico-chemical makeup of bulk crystalline materials. arxiv.org Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a polycrystalline powder, providing data that represents the average structure of the material. mdpi.com For this compound, PXRD is instrumental in confirming the formation of the correct crystalline phase and ensuring phase purity by detecting the presence of any crystalline impurities. scribd.comresearchgate.net
The diffraction pattern obtained from PXRD consists of a series of peaks, with their positions (2θ angles) being characteristic of the material's crystal lattice. The intensity and width of these peaks also provide valuable information. Broadening of the diffraction peaks is inversely related to the size of the coherent crystalline domains, known as crystallites. mdpi.com The average crystallite size can be estimated using the Scherrer equation, a common practice in the analysis of nanomaterials. amazonaws.com For instance, in studies of copper oxide nanoparticles, PXRD analysis confirmed a monoclinic crystalline nature and was used to calculate an average particle size of 27.67 Å. amazonaws.com
Microscopic and Imaging Techniques
Microscopic techniques are essential for visualizing the physical form and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Particle Morphology and Agglomeration
Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface morphology and structure of materials. amazonaws.commedcraveonline.com In the context of this compound, SEM analysis provides direct visual information about the size, shape, and surface texture of its particles. Studies on related copper nanoparticles have used SEM to reveal a variety of shapes, including spherical, hexagonal, and irregular forms. amazonaws.com Furthermore, SEM is crucial for observing the degree of particle agglomeration. medcraveonline.comjchr.org Images can show whether particles are well-dispersed or if they tend to form larger clusters or aggregates, which can significantly impact the material's properties and applications. researchgate.netjchr.org
| Observation | Description | Reference |
|---|---|---|
| Particle Morphology | Particles observed to have a mixture of shapes, including spherical, hexagonal, and uneven. | amazonaws.com |
| Agglomeration | Nanoparticles were observed to be asymmetrically dispersed and aggregated to form free crystal structures. | amazonaws.commedcraveonline.com |
| Size Range | SEM revealed a mean particle size ranging from 20 nm to 200 nm. | amazonaws.com |
| Agglomerate Shape | Particles form spherical agglomerates with sizes that can reach up to 500 nm. | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoparticle Structure and Internal Features
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the structure and internal features of this compound-derived nanoparticles. TEM analysis provides high-resolution images that reveal the size, shape, and morphology of these nanomaterials.
Studies utilizing TEM have shown that nanoparticles synthesized from this compound precursors can exhibit spherical shapes. rsc.org For instance, in the synthesis of copper-doped cobalt ferrite (B1171679) nanoparticles using a hetero metal octanoate precursor, TEM analysis revealed that the resulting particles were spherical with a mean size of approximately 20 nm. rsc.org These nanoparticles also showed a tendency to form spherical agglomerates that could reach sizes of up to 500 nm. rsc.org
In other applications, TEM has been instrumental in characterizing copper nanoparticles for various uses. For example, TEM images of copper nanoparticles synthesized for potential use in skin tissue engineering showed well-dispersed, very small particles with an average size of 5.31 nm. nih.gov The diffraction pattern from the TEM analysis of these small nanoparticles indicated an amorphous structure. nih.gov Similarly, TEM has been used to characterize copper nanoparticles prepared by chemical reduction, revealing spherical shapes with sizes estimated to be in the range of 30 to 50 nm, alongside some aggregates. medcraveonline.com
Furthermore, TEM analysis can elucidate the internal structure of nanoparticles, such as a core-shell formation. In studies of partially oxidized copper nanoparticles, TEM combined with energy-dispersive X-ray spectroscopy (EDS) elemental mapping revealed a core-shell structure, with a higher oxygen content on the surface of the nanoparticles. mdpi.com This detailed structural information is crucial for understanding the properties and behavior of these materials. For example, the size and oxidation state of copper nanoparticles, which can be accurately determined by TEM, influence their reactivity. nist.gov
The table below summarizes findings from various studies that have employed TEM to characterize copper-containing nanoparticles.
| Nanoparticle System | Synthesis/Precursor | Observed Morphology | Average Particle Size | Key TEM Findings |
| Copper-doped cobalt ferrite | Hetero metal octanoate precursor | Spherical | ~20 nm | Formation of spherical agglomerates up to 500 nm. rsc.org |
| Copper nanoparticles | Not specified | Spherical, well-dispersed | 5.31 nm | Amorphous structure indicated by diffraction pattern. nih.gov |
| Copper nanoparticles | Chemical reduction | Spherical with some aggregates | 30-50 nm | Confirmed spherical shape and size range. medcraveonline.com |
| Partially oxidized copper nanoparticles | Not specified | Spherical, core-shell | 20-100 nm | Revealed a core-shell structure with surface oxidation. mdpi.com |
Scanning Tunneling Microscopy (STM) for Surface Adsorption Configurations
Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can provide atomic-level details about the adsorption and arrangement of molecules on a conductive surface. While specific STM studies focusing exclusively on this compound are not prevalent in the reviewed literature, extensive research on the adsorption of similar long-chain carboxylic acids, such as octanoic acid and 7-octenoic acid, on copper surfaces provides significant insights into the likely behavior of this compound at interfaces. researchgate.netrsc.orgresearchgate.net
These studies reveal that the adsorption behavior is highly dependent on coverage and temperature. At low temperatures (around 90 K), octanoic acid adsorbs molecularly on the copper surface. researchgate.netresearchgate.net Initially, at low coverages, the molecules lie flat on the surface. As the coverage increases, they adopt a more upright orientation. researchgate.netresearchgate.net
Upon adsorption at room temperature (around 300 K), octanoic acid deprotonates to form an η2-octanoate species. researchgate.netresearchgate.net In this configuration, the alkyl group is bound parallel to the surface, while the carboxylate group is tilted. researchgate.netresearchgate.net This flat-lying structure is believed to facilitate the decomposition of the octanoate. researchgate.netresearchgate.net
As the surface coverage of the octanoate increases, the alkyl chains are induced to orient more perpendicularly to the surface. This leads to the formation of a self-assembled monolayer, which is stabilized by significant van der Waals' interactions between the adjacent alkyl chains. researchgate.netresearchgate.net STM studies on similar systems, like 7-octenoic acid on copper, have visualized the formation of these ordered structures. rsc.org
The table below outlines the general adsorption configurations of octanoic acid on copper surfaces as inferred from STM and related techniques.
| Condition | Adsorption State | Molecular Orientation | Key Observation |
| Low Temperature (~90 K), Low Coverage | Molecular | Flat-lying | Molecules are intact and parallel to the surface. researchgate.netresearchgate.net |
| Low Temperature (~90 K), Saturation | Molecular | More upright | Increased packing density forces a change in orientation. researchgate.netresearchgate.net |
| Room Temperature (~300 K) | Deprotonated (η2-octanoate) | Alkyl group parallel, carboxylate tilted | Formation of a chemisorbed species. researchgate.netresearchgate.net |
| High Coverage | Self-Assembled Monolayer | Alkyl chains more perpendicular | Stabilization through intermolecular van der Waals' forces. researchgate.netresearchgate.net |
Microdistribution Studies in Biological Matrices (e.g., Wood Cell Walls via TEM-X-ray Microanalysis)
The microdistribution of this compound within biological matrices, particularly in wood cell walls, has been extensively studied using transmission electron microscopy coupled with X-ray microanalysis (TEM-X-ray microanalysis or TEM-EDXA). researchgate.netresearchgate.net This technique allows for the precise localization and quantification of copper within the ultrastructure of the wood.
Research has consistently shown that when wood is treated with ammoniacal this compound, the copper does not distribute uniformly across the cell wall. researchgate.net Instead, the highest concentrations of copper are found in the cell corners and the middle lamellae, which are regions with the highest lignin (B12514952) content. researchgate.netresearchgate.net This observation holds true for both earlywood and latewood tracheids in species like spruce. researchgate.net
This preferential accumulation in lignin-rich areas suggests that lignin's functional groups are the primary adsorption sites for the copper ions, regardless of whether the carrier solvent is aqueous or organic. researchgate.net The same pattern of distribution has been observed for other copper-based wood preservatives. researchgate.net
The ability of the copper preservative to penetrate these heavily lignified regions of the cell wall is crucial for its efficacy. researchgate.net TEM-X-ray microanalysis provides the high-resolution data necessary to confirm this penetration and map the distribution of the active element.
The following table summarizes the findings on the microdistribution of copper from this compound in spruce wood cell walls. The data is presented as a Peak-to-Background (P/B) ratio, which is proportional to the concentration of the element at the analysis point.
| Location in Wood Cell Wall | P/B Ratio in Earlywood | P/B Ratio in Latewood | Key Finding |
| Cell Corner (CC) | 1.98 | 2.15 | Highest copper concentration. researchgate.net |
| Middle Lamella (ML) | 1.85 | 2.01 | High copper concentration, associated with high lignin content. researchgate.net |
| Secondary Wall (S2) | 1.25 | 1.35 | Lower copper concentration compared to CC and ML. researchgate.net |
Thermal and Elemental Analysis
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Compositional Purity
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability, decomposition pathways, and compositional purity of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Studies have shown that copper carboxylates, including this compound, undergo thermal decomposition. The decomposition of copper(II) carboxylates often proceeds through the loss of the organic ligand, leading to the formation of copper or copper oxide species. For instance, research on the thermal decomposition of copper(II) oxalate, a related carboxylate, shows a rapid decomposition step between 264 °C and 310 °C, resulting in a residue of copper and some copper(I) oxide. core.ac.uk The decomposition of copper hydroxide, a precursor in some syntheses, shows a significant weight loss up to 150°C due to dehydration, followed by decomposition to copper oxide at higher temperatures. iaea.org
In the context of this compound, TGA can be used to determine its thermal stability, with some data suggesting stability up to 150°C. The decomposition pathway for octanoate adsorbed on a copper surface involves the desorption of carbon dioxide at temperatures between approximately 550 K and 640 K, depending on the surface coverage. researchgate.netresearchgate.net The remaining heptyl species can then either decompose further or polymerize on the surface. researchgate.netresearchgate.net
The table below presents a hypothetical TGA data profile for a copper-containing compound, illustrating the type of information that can be obtained.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 50 - 150 | ~5% | Loss of adsorbed water or solvent. marquette.edu |
| 150 - 400 | ~45% | Decomposition of the octanoate ligand, evolution of CO2 and other organic fragments. researchgate.netmarquette.edu |
| > 400 | Stable | Formation of a stable residue (e.g., CuO, Cu2O, or Cu). core.ac.ukscielo.br |
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Metal Content
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive and accurate analytical technique used for determining the elemental composition of a sample. wikipedia.org It is widely employed to quantify the copper content in this compound and related formulations. rsc.orgbund.de
The principle of ICP-AES involves introducing a sample into a high-temperature argon plasma (6,000 to 10,000 K). wikipedia.org The intense heat excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. wikipedia.org
In the analysis of this compound, the sample is typically digested in acid to bring the copper into solution before introduction to the plasma. epa.gov This technique is robust and can be used for various matrices, including solutions, digested solids, and even biological samples. epa.govstjohns.edu For example, ICP-OES has been used to measure the increase in intracellular copper content in astrocytes treated with copper (II) octanoate, demonstrating a concentration-dependent uptake. stjohns.edu It is also a standard method for determining the copper content in wood preservatives and treated wood. nih.gov
The table below provides an example of ICP-AES data for the determination of copper in different sample types related to this compound.
| Sample Type | Reported Copper Content | Analytical Method | Reference Application |
| Hetero metal octanoate precursor | Varies with doping level | ICP-AES | Characterization of precursors for nanoparticle synthesis. rsc.org |
| This compound formulation | 0.045 g/L | ICP-OES | Quality control of commercial products. bund.de |
| Astrocytes treated with Copper (II) octanoate | Concentration-dependent increase | ICP-OES | In-vitro toxicological studies. stjohns.edu |
| Copper alloy | Mass fraction 20.00%-73.00% | ICP-AES | Metallurgical analysis. researchgate.net |
Coordination Chemistry of Copper Octanoate Systems
Ligand Binding Modes and Geometries
The coordination of the octanoate (B1194180) ligand to the copper(II) center can occur through several mechanisms, leading to a variety of structural motifs. The flexibility of the carboxylate group allows it to act as a monodentate, bidentate, or bridging ligand.
The carboxylate group of the octanoate ligand typically coordinates to the copper(II) ion in a bidentate fashion. Infrared (IR) spectroscopy provides evidence for the bridging bidentate coordination mode of the carboxylate ligands, with characteristic absorption bands distinguishing coordinated carboxylates from free carboxylic acids.
One notable binding mode is the formation of an η2-octanoate species. Studies on the adsorption of octanoic acid on a copper surface have shown that at 300 K, an η2-octanoate species is formed. researchgate.net In this configuration, the alkyl group lies parallel to the surface with a tilted carboxylate group. researchgate.net This flat-lying structure is believed to facilitate the decomposition of the octanoate. researchgate.net
The introduction of branching in the carboxylate ligand can significantly influence the properties of the resulting copper complexes. Copper, C5-23-branched carboxylate octanoate complexes are coordination compounds where copper ions are bonded to branched carboxylate ligands derived from C5-23 octanoic acids. ontosight.ai The branched nature of the hydrocarbon chains can affect the solubility, stability, and reactivity of the copper complexes. ontosight.ai By modifying the length and branching of the carboxylate ligands, the properties of the complexes, such as their oxidation state and coordination geometry, can be fine-tuned. ontosight.ai These complexes have potential applications in catalysis and materials science. ontosight.ai
The coordination environment around each copper(II) ion in these dimers is typically a distorted square pyramidal geometry. researchtrend.net The four oxygen atoms from the bridging carboxylate groups form the square base, and the apical ligand occupies the fifth coordination site. researchtrend.net A variety of nitrogen-donor ligands, such as pyridine (B92270) and its derivatives, can occupy these apical positions. researchgate.netresearchtrend.netusc.edu.au For instance, a copper(II) octanoate complex with 4-cyanopyridine (B195900) as the apical ligand, [Cu₂(µ-O₂CC₇H₁₅)₄(4-CNpy)₂], has been synthesized and structurally characterized, confirming the familiar paddle-wheel geometry. researchtrend.net The nature of the apical ligand can influence the packing of the dimeric units in the crystal lattice.
| Apical Ligand Example | Resulting Complex Formula | Reference |
| N,N-diethylnicotinamide | [(Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂)] | srce.hr |
| 4-cyanopyridine | [Cu₂(µ-O₂CC₇H₁₅)₄(4-CNpy)₂] | researchtrend.net |
| Pyridine | [Cu₂(O₂CC₇H₁₅)₄(py)₂] | srce.hr |
Complex Formation and Stability
The formation and stability of copper octanoate complexes are dependent on the reaction conditions and the surrounding chemical environment.
Under certain conditions, the binuclear paddle-wheel units of copper(II) carboxylates can further assemble into one-dimensional (1D) pseudo-polymeric structures. researchgate.net In the case of anhydrous copper(II) octanoate, single-crystal X-ray diffraction studies have revealed binuclear one-dimensional pseudo-polymeric chain or ladder structures. researchgate.net In these structures, each copper ion is surrounded by five oxygen atoms and has a single Cu-Cu bond. researchgate.net The square planar copper ions form weak axial intermolecular interactions with a neighboring molecule, leading to the formation of columns. researchgate.net This self-assembly into supramolecular structures is a characteristic feature of some binuclear copper(II) carboxylates. researchgate.net
The behavior of copper(II) octanoate in aqueous ammonia (B1221849) solutions has been investigated, particularly in the context of its use as a wood preservative. researchgate.netresearchgate.netirg-wp.com Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the copper(II) species present in the copper(II) octanoate-water-ammonia system. researchgate.netirg-wp.com
Interactions with Ethanolamine (B43304) and Formation of Copper-Amine Complexes
The interaction between copper(II) octanoate and ethanolamine results in the formation of copper-amine complexes, a subject of study particularly in the context of creating stable, waterborne wood preservatives. researchgate.netwoodresearch.sk When copper(II) octanoate is dissolved in aqueous ethanolamine solutions, the ethanolamine molecules act as ligands, coordinating with the copper(II) ions. researchgate.net
Spectroscopic investigations, including Electron Paramagnetic Resonance (EPR), have shown that the coordination environment around the Cu(II) ion is consistent regardless of whether the starting material is pre-synthesized copper(II) octanoate or a mixture of copper(II) sulfate (B86663) and octanoic acid in an ethanolamine solution. researchgate.net This indicates that the resulting active copper-amine complexes in the solution are the same. researchgate.net
At lower concentrations of ethanolamine, a primary copper complex is formed. researchgate.net However, as the concentration of ethanolamine increases (e.g., to 20%), a mixture of complexes can be detected. researchgate.net Computer simulations of EPR spectra suggest the presence of two distinct complexes in such solutions: one with two nitrogen atoms coordinated to the copper ion and another with three nitrogen atoms in the first coordination sphere. researchgate.net The hydroxy groups of the coordinated ethanolamine ligands exhibit acidic properties, allowing for deprotonation and further stabilization of the complexes. rsc.org
The presence of octanoate in the system is crucial for the performance of these formulations, as it interacts with the charged copper-amine species to form new, less water-soluble complexes. researchgate.netwoodresearch.sk This interaction enhances the resistance of the copper complexes to leaching from treated materials. woodresearch.sk The formation of these more stable copper-ethanolamine-octanoate complexes is influenced by the pH of the solution, with higher pH values promoting the presence of charged copper-amine species that readily interact with the octanoate. woodresearch.sk
| Condition | Observed Copper Complex Species | Key Characteristics | Source |
|---|---|---|---|
| Low Ethanolamine Concentration | Primary Cu(II)-Ethanolamine Complex | Consistent coordination environment around the Cu(II) ion. | researchgate.net |
| High Ethanolamine Concentration (e.g., 20%) | Mixture of [Cu(EA)2]2+ and [Cu(EA)3]2+ type complexes | A mixture of complexes with two or three coordinated nitrogen atoms is detected. | researchgate.net |
| Aqueous Solution with Octanoate | Copper-Ethanolamine-Octanoate Complexes | Forms less water-soluble and more leaching-resistant species. | woodresearch.sk |
Self-Assembly and Supramolecular Architecture
Formation of Self-Assembled Monolayers on Copper Surfaces
The interaction of octanoic acid with copper surfaces leads to the formation of highly organized, self-assembled monolayers (SAMs). researchgate.net This process has been studied in ultrahigh vacuum conditions using techniques like reflection-absorption infrared spectroscopy and temperature-programmed desorption. researchgate.net
The formation of the SAM begins with the adsorption of octanoic acid onto the copper surface. At low temperatures (around 90 K), the acid adsorbs molecularly. researchgate.net However, at room temperature (300 K), the octanoic acid readily deprotonates, forming an η²-octanoate species that binds to the copper surface. researchgate.net In this state, the carboxylate group is tilted, and the alkyl chain lies parallel to the surface. researchgate.net
As the surface coverage of the octanoate increases, intermolecular van der Waals' interactions between the alkyl chains become significant. researchgate.net These forces drive the molecules to adopt a more upright, perpendicular orientation relative to the surface, resulting in the formation of a dense, self-assembled monolayer. researchgate.net This structural transition from a flat-lying to a vertical orientation is a key feature of the self-assembly process. researchgate.net The formation of this stable SAM enhances the thermal stability of the adsorbate, with decomposition temperatures increasing significantly compared to low-coverage, flat-lying structures. researchgate.net
| Condition | Surface Species | Molecular Orientation | Key Research Finding | Source |
|---|---|---|---|---|
| Adsorption at 300 K (Low Coverage) | η²-octanoate | Alkyl group parallel to the surface, tilted carboxylate group. | Facilitates lower temperature decomposition (~550 K). | researchgate.net |
| Adsorption at 300 K (High Coverage) | Self-Assembled Monolayer (SAM) of octanoate | Alkyl chains oriented more perpendicularly to the surface. | Increased stability due to van der Waals' interactions; decomposition temperature increases to ~640 K. | researchgate.net |
Columnar Structures Arising from Intermolecular Interactions
In the solid state, copper(II) octanoate exhibits a supramolecular architecture characterized by the formation of columnar structures. researchgate.net These structures arise from specific intermolecular interactions between well-defined molecular units. The fundamental building block of this architecture is the binuclear copper(II) octanoate molecule, often referred to as a "paddle-wheel" structure. researchgate.net
Single-crystal X-ray diffraction studies have revealed that in this binuclear arrangement, two copper ions are bridged by four octanoate ligands. researchgate.net Each copper ion is surrounded by four oxygen atoms from the carboxylate groups in a square planar geometry. researchgate.netcapes.gov.br A Cu-Cu bond exists between the two copper centers within this dinuclear unit. researchgate.net
These discrete binuclear molecules then self-assemble into one-dimensional columnar structures that are arranged parallel to each other. researchgate.net The formation of these columns is driven by weak axial intermolecular interactions where an oxygen atom from a neighboring molecule coordinates weakly to the axial position of a copper ion in an adjacent dinuclear unit. researchgate.net This results in a pseudo-polymeric chain or ladder-like structure, creating extended columns throughout the crystal lattice. researchgate.net
| Structural Level | Description | Key Interactions | Source |
|---|---|---|---|
| Primary Unit | Binuclear "paddle-wheel" molecule [Cu2(C7H15COO)4] | Four bridging octanoate ligands; Cu-Cu bond. | researchgate.net |
| Supramolecular Assembly | One-dimensional pseudo-polymeric chains (Columnar Structures) | Weak axial intermolecular interactions between oxygen atoms of one unit and copper ions of an adjacent unit. | researchgate.net |
Catalytic Applications and Reaction Mechanisms
Catalysis in Organic Transformations
Copper octanoate (B1194180) and related copper carboxylates serve as effective catalysts in several key organic reactions, facilitating the formation of complex molecules from simpler precursors. ontosight.ai
Allylic Oxidation Reactions with Peresters
The copper-catalyzed allylic oxidation of alkenes using peroxy esters, famously known as the Kharasch-Sosnovsky reaction, is a fundamental transformation for the synthesis of allylic esters. researchgate.netnih.gov This reaction provides a direct route to functionalize olefins at the allylic position, leaving the double bond intact. researchgate.net While the reaction was first reported in 1958 using copper(I) salts, subsequent research has shown that copper(II) salts can also yield satisfactory results. researchgate.net The reaction mechanism is intricate, and there is a known relationship between the specific copper catalyst used and the reaction's outcome. researchgate.net
The general scheme for this reaction involves an alkene reacting with a perester, such as tert-butyl perbenzoate, in the presence of a copper catalyst to yield an allylic ester. researchgate.net
General Reaction Scheme: R-CH=CH-CH₂-R' + R''-COO-O-tBu --(Cu catalyst)--> R-CH=CH-CH(OCOR'')-R' + tBuOH
The versatility of this reaction has been expanded through the development of asymmetric variants. By employing chiral ligands in conjunction with copper catalysts, it is possible to achieve enantioselective allylic oxidation, forming a new stereocenter with an oxygen-bearing substituent adjacent to the carbon-carbon double bond. nih.govchemrxiv.org The enantioselectivity and chemical yield of these reactions are highly dependent on factors such as the substrate, oxidant, copper salt and its oxidation state, ligand structure, solvent, and temperature. nih.gov
A study on the ligand-triggered copper-catalyzed synthesis of peresters also demonstrated a one-pot synthesis of allylic esters by adding cyclohexene (B86901) to the reaction mixture. sioc-journal.cn
Oxidative Dehydrogenative Carboxylation of Unactivated Alkanes
A significant advancement in C-H functionalization is the copper-catalyzed oxidative dehydrogenative carboxylation (ODC) of unactivated alkanes. This process converts readily available alkanes directly into valuable allylic esters. nih.govnih.gov This reaction is analogous to the Kharasch-Sosnovsky reaction, but critically, it starts from an alkane rather than an alkene. nih.gov
The reaction proceeds through a proposed multi-step mechanism:
A tert-butoxy (B1229062) radical, generated from an oxidant, abstracts a hydrogen atom from the alkane to form an alkyl radical. nih.govnih.gov
This alkyl radical is then oxidized by a copper-carboxylate complex (e.g., a copper-benzoate complex) to form an alkene. acs.org
The newly formed alkene subsequently undergoes an allylic oxidation reaction to produce the final allylic ester product. nih.gov
Kinetic isotope effect studies have indicated that the C-H bond cleavage is the turnover-limiting step in the ODC of cyclohexane. nih.govnih.gov The selectivity between the formation of allylic versus alkyl ester products is governed by the relative rates of trapping the alkyl radical by the ligand on the copper versus the conversion of the radical to an alkene. nih.gov
A variety of substituted benzoic acids can be used in this reaction, demonstrating its broad applicability for synthesizing a range of allylic esters. nih.govnih.gov Research using a well-defined and air-stable Cu(II)-complex with a tetraaza-macrocyclic ligand has shown this transformation can be achieved efficiently and even in neat (solvent-free) conditions. uva.nl
Hydrogenation of Carbonyl Compounds (e.g., Octanal (B89490) to Octanol)
Copper-based catalysts are widely utilized for the hydrogenation of carbonyl compounds, such as the conversion of octanal to octanol (B41247). scielo.org.zaamericanelements.com This reaction is a critical step in the production of alcohols, which are important industrial chemicals. scielo.org.za In comparative studies with other transition metals like nickel and cobalt supported on alumina, copper catalysts have demonstrated superior performance in the hydrogenation of octanal. scielo.org.za
The higher activity of the copper catalyst is attributed to its high metal dispersion and favorable acidic site distribution. scielo.org.za A copper-on-alumina (Cu-Al) catalyst exhibited the highest selectivity towards octanol and, notably, did not produce the C24 acetal (B89532) byproduct that was observed with nickel and cobalt catalysts. scielo.org.za The hydrogenation of octanal has been shown to follow first-order kinetics, with the reaction rate being dependent on the metal dispersion of the catalyst. scielo.org.za
| Catalyst (10 wt% on Al₂O₃) | Octanal Conversion (%) | Octanol Selectivity (%) | Acetal (C24) Selectivity (%) | Reference |
| Cu-Al | High | High | 0 | scielo.org.za |
| Ni-Al | Moderate | Moderate | Observed | scielo.org.za |
| Co-Al | Lower | Lower | Observed | scielo.org.za |
The selective hydrogenation of octanal in the presence of octene is a relevant challenge in industrial processes like hydroformylation. ukzn.ac.za Studies on copper-silver bimetallic catalysts have shown that these systems can be tailored for the selective hydrogenation of octanal while minimizing the hydrogenation of octene. ukzn.ac.za
Cross-Coupling Reactions
Copper has a long history in facilitating cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, dating back to the Ullmann reaction. beilstein-journals.org Copper-catalyzed systems are often advantageous due to the lower cost of copper compared to other transition metals. researchgate.net
These reactions typically involve the coupling of an electrophile and a nucleophile. Copper catalysts, often in combination with specific ligands, facilitate this transformation. sioc-journal.cn Copper octanoate and other soluble copper carboxylates can serve as catalysts in these reactions, particularly in non-aqueous media. ontosight.ai
Recent advancements have expanded the scope of copper-catalyzed cross-couplings. For instance, visible light has been used to enable enantioconvergent C-N cross-coupling reactions of racemic tertiary alkyl chlorides with amines, where a single copper-based catalyst acts as both the photocatalyst and the source of asymmetric induction. nih.gov This highlights the evolving potential of copper catalysis in creating complex molecular architectures with high stereoselectivity. nih.gov
Role in Heavy Oil Upgrading Processes
The high viscosity of heavy crude oil presents significant challenges for its extraction, transportation, and refining. researchgate.netacs.org In-situ catalytic upgrading is a promising technology to reduce the viscosity of heavy oil directly within the reservoir. acs.orgresearchgate.net
In-Situ Catalytic Viscosity Reduction
Oil-soluble catalysts, such as this compound, are particularly effective for the in-situ upgrading of heavy oil through processes like aquathermolysis. acs.orgresearchgate.net These catalysts can be injected into the reservoir along with steam. researchgate.net
The mechanism of action involves the thermal decomposition of the copper carboxylate catalyst at reservoir temperatures (typically 250-300 °C). researchgate.net This decomposition generates highly active catalytic nanoparticles of copper oxides and copper sulfides in-situ. researchgate.net These nanoparticles then catalyze the cracking of large, heavy hydrocarbon molecules (like asphaltenes and resins) into smaller, lighter molecules. researchgate.netd-nb.info This process leads to a significant and irreversible reduction in the oil's viscosity. acs.org
Studies have compared the performance of various oil-soluble copper catalysts with different organic ligands. In one study, copper oleate (B1233923) showed the best performance at 300 °C, achieving a viscosity reduction of 50.31%. researchgate.net However, this compound also demonstrated significant catalytic activity. researchgate.net
| Catalyst | Temperature (°C) | Viscosity Reduction (%) | Saturates Increase (%) | Asphaltenes Decrease (%) | Reference |
| Copper Oleate | 300 | 50.31 | 11.72 | Significant | researchgate.net |
| This compound | 300 | Not specified, but active | Not specified | Significant | researchgate.net |
| Non-catalytic | 300 | 17.89 | 9.9 | 11.36 | researchgate.net |
Catalytic Properties in Materials Synthesis
This compound serves as a valuable precursor in the synthesis of copper-containing nanomaterials, particularly copper oxide (CuO) nanoparticles. The controlled thermal decomposition of this compound provides a reliable route to produce these nanoparticles. Research has demonstrated that heating copper(II) octanoate can yield monodispersed copper nanoparticles that are chemically stable against oxidation in the air. researchgate.net In some synthesis methods, copper(II) octanoate is used in conjunction with other reagents in ionic liquids, where it decomposes at elevated temperatures (e.g., 120°C) to form CuO nanoparticles.
The process often involves dissolving the this compound precursor in a suitable medium, followed by a thermal treatment that initiates the decomposition and subsequent nucleation and growth of the nanoparticles. researchgate.net For example, using copper(II) octanoate as the precursor and employing microwave heating with alcohols as a reducing agent has successfully produced Cu nanoparticles with average sizes of 5-6 nm. researchgate.net In other approaches, copper(II) is complexed with octanoate and other ligands before thermolysis to generate copper sulfide (B99878) nanodiscs. dtic.mil
The use of this compound as a precursor offers significant control over the morphology (size and shape) and surface properties of the resulting nanoparticles. rsc.org The octanoate ligand itself plays a crucial role as a capping agent, which can control particle growth by managing the rate of monomer addition. rsc.org The length of the alkyl chain in the carboxylate precursor is a key factor; longer chains, like in octanoate, can lead to the formation of larger nanoparticles compared to shorter-chain precursors like acetate (B1210297) under similar conditions.
For instance, when synthesized in ionic liquids, this compound precursors in an octanoate-based ionic liquid yield CuO nanoparticles with an average diameter of approximately 15 nm. rsc.org This is in contrast to a copper butanoate precursor in a butanoate-based ionic liquid, which produced larger particles. rsc.org The long octanoate chains are thought to coordinate to the particle surfaces, limiting growth and influencing the final size. rsc.org Furthermore, reaction conditions such as temperature and time can be tuned to induce shape evolution, for example, from small spherical particles to larger, flat platelets. rsc.org This control over morphology is critical as the properties and applications of nanoparticles are highly dependent on their size and shape.
Table 2: Influence of Precursor and Synthesis Conditions on Nanoparticle Morphology
This table is interactive. Click on the headers to sort the data.
| Precursor System | Synthesis Condition | Resulting Nanoparticle | Average Size | Key Finding |
|---|---|---|---|---|
| Copper(II) octanoate | Microwave heating with alcohols | Cu nanoparticles | 5-6 nm | Precursor choice determines nanoparticle size. researchgate.net |
| Copper(II) octanoate in octanoate ionic liquid | Heating to 120°C | CuO nanoparticles | ~15 nm | The IL anion chain length controls nanoparticle size. rsc.org |
| Copper(II) acetate in acetate ionic liquid | Heating to 120°C | CuO nanoparticles | ≤10 nm | Shorter chain length leads to smaller particles due to stronger ion coordination. |
| Copper thiolate/carboxylate precursor | Heating in air at 155°C | Cu2S platelets | Varies with time | Octanoate ligand acts as a capping agent, controlling growth rate. rsc.org |
Mechanistic Investigations in Catalysis
Mechanistic studies of reactions involving copper catalysts derived from precursors like this compound reveal complex pathways often involving changes in the copper oxidation state. researchgate.net A common theme in many copper-catalyzed reactions is the shuttle between Cu(I) and Cu(II) species to complete the catalytic cycle. researchgate.netnih.gov For reactions occurring on a surface, the decomposition of the octanoate species is a critical step. Studies on copper surfaces show that at temperatures around 300 K, octanoic acid adsorbs to form an η2-octanoate species where the alkyl group lies parallel to the surface. researchgate.net
The decomposition pathway is coverage-dependent. At low coverages, the flat-lying structure facilitates decomposition at around 550 K. researchgate.net At higher coverages, the octanoate molecules form a more ordered, self-assembled monolayer, which stabilizes the adsorbate and increases the decomposition temperature to ~640 K. researchgate.net The reaction proceeds by the carboxylate group tilting towards the surface, leading to the cleavage of the C-COO⁻ bond and the evolution of carbon dioxide, leaving a heptyl species on the surface. researchgate.net In many catalytic systems, the active sites are identified as the metallic copper (Cu⁰) centers, while Cu⁺ sites at the metal-support interface may also play a crucial role in activating reactants or facilitating intermediate steps. mdpi.com In some aerobic oxidations, the mechanism involves the formation of copper(II)-amido or peroxycopper intermediates. nih.govnih.gov
The performance of a heterogeneous catalyst derived from a this compound precursor is profoundly influenced by the dispersion of the active metal phase and the acidic properties of the catalyst system, which often includes a support material. mdpi.comscielo.org.zaijcce.ac.ir
Metal Dispersion: High metal dispersion, which refers to a large number of small, well-distributed copper particles, is critical for maximizing the number of accessible active sites. mdpi.comscielo.org.za A higher dispersion directly correlates with improved catalytic activity and reaction rates. scielo.org.za For example, in the hydrogenation of octanal, a copper catalyst with higher metal dispersion exhibited superior activity compared to catalysts with lower dispersion. scielo.org.za The choice of support material significantly impacts the resulting dispersion; supports like amorphous zirconia (a-ZrO₂) can promote high copper dispersion due to strong metal-support interactions, preventing the agglomeration of copper particles. mdpi.com
Acidity: The acidity of the catalyst, largely determined by the support, plays a crucial role in directing reaction selectivity. scielo.org.zaijcce.ac.ir An optimal balance of acidic and basic sites is often required. For instance, in the dehydrogenative synthesis of esters, the concerted function of acid-base pair sites on a ZrO₂ support and adjacent metallic Cu species was found to be responsible for high selectivity. acs.org In contrast, a highly acidic support like Al₂O₃ can promote undesired side reactions, such as dehydration, leading to low product yields. acs.org Studies on the water-gas shift reaction have shown that catalysts with weak to medium acidic strength enhance the desired conversion, whereas strong acidic sites can lead to irreversible reactant adsorption and coke formation, deactivating the catalyst. ijcce.ac.ir
Table 3: Interplay of Support, Dispersion, and Acidity in Copper Catalysis
This table is interactive. Click on the headers to sort the data.
| Support Material | Typical Acidity | Resulting Cu Dispersion | Catalytic Performance Highlight |
|---|---|---|---|
| Al₂O₃ | Strong Lewis acidity | Moderate to High | Low selectivity for ester synthesis due to dehydration side reactions. scielo.org.zaacs.org |
| ZrO₂ | Tunable acid-base pairs | High | High selectivity for ester synthesis; promotes methanol (B129727) synthesis. mdpi.comacs.org |
| SiO₂ | Weakly acidic/Neutral | Moderate | Good support for achieving high dispersion and activity in ester hydrogenation. mdpi.comresearchgate.net |
| CeO₂ | Redox properties | High | Active in oxidation reactions; forms distinct interfacial active sites. mdpi.com |
This table synthesizes general findings on supported copper catalysts. mdpi.comscielo.org.zaijcce.ac.irmdpi.comacs.orgresearchgate.netmdpi.com
Environmental Behavior and Fate of Copper Octanoate
Degradation Pathways in Environmental Compartments
Once released into the environment, copper octanoate (B1194180) undergoes degradation, breaking down into its constituent components: copper and octanoic acid. epa.govusda.gov This process is fundamental to understanding its environmental impact.
Dissociation to Cupric Ions and Octanoic Acid
In the presence of water, copper octanoate dissociates, releasing cupric ions (Cu²⁺) and octanoic acid. publications.gc.cagovinfo.gov This dissociation is a key step, as the fungicidal and bactericidal properties of the compound are primarily attributed to the activity of the released cupric ions. publications.gc.caawri.com.au The octanoic acid component, in turn, becomes available for further degradation. publications.gc.ca The rate and extent of this dissociation can be influenced by environmental factors such as water pH, with lower pH values generally favoring the availability of copper ions. awri.com.au
Microbial Degradation of the Organic Ligand
Octanoic acid, the organic ligand of this compound, is a naturally occurring fatty acid that is readily biodegradable. canada.capublications.gc.ca Microorganisms present in both soil and aquatic environments utilize octanoic acid as a carbon and energy source. publications.gc.camicrobiologyjournal.org The degradation of fatty acids like octanoic acid proceeds via the β-oxidation pathway, where the fatty acid chain is sequentially broken down into two-carbon units. europa.eu This process ultimately leads to the complete degradation of the octanoic acid into carbon dioxide and water. govinfo.gov Studies have shown that the half-life of C8-C10 fatty acid salts in surface waters is less than 25 hours, and in soil, the half-life is less than three days, indicating rapid microbial degradation. europa.eu
Environmental Distribution and Interactions
The environmental distribution of the components of this compound is largely governed by the behavior of the cupric ion and its interactions with soil and sediment particles.
Adsorption and Sorption to Soil Surfaces and Sediments
The released cupric ions exhibit a high affinity for binding to soil and sediment particles. canada.caepa.gov This strong adsorption is due to the interaction of copper with organic matter and clay minerals in the soil. usda.gov The partitioning coefficients for copper in soil and sediment are high, ranging from 100 to 100,000 L/Kg, which indicates a very strong binding affinity. epa.gov This process significantly limits the mobility of copper in the soil profile, reducing the potential for it to leach into groundwater. canada.capublications.gc.ca
Incorporation into Soil Matrix
Over time, the adsorbed copper becomes incorporated into the soil matrix. It can be complexed with soil organic matter, which is a major reservoir for copper in soils. cdc.govunirioja.es The binding of copper to organic matter can reduce its immediate bioavailability. unirioja.es Repeated applications of copper-based products can lead to an accumulation of total copper in the soil, as copper itself does not degrade. epa.govresearchgate.net
Dynamics of Bioavailable Copper in Soil Systems
The bioavailability of copper in soil, which is the fraction of total copper that is available for uptake by plants and microorganisms, is a dynamic process influenced by several soil properties. Soil pH is a critical factor, with lower pH generally increasing copper solubility and bioavailability. unirioja.es Conversely, soil organic matter can bind copper, reducing its immediate availability to plants. unirioja.es However, the relationship is complex, as dissolved organic carbon (DOC) can also form soluble complexes with copper, potentially increasing its mobility. mdpi.com The bioavailable copper is the form that exerts biological effects, both as an essential micronutrient at low concentrations and as a potential toxicant at elevated levels. cdc.govunirioja.es
Interactive Data Table: Factors Influencing Copper Bioavailability
| Factor | Influence on Copper Bioavailability | Research Findings |
| Soil pH | Lower pH generally increases bioavailability. | In acidic soils (pH ~5.0), organic matter tends to hold Cu, limiting its solubility. unirioja.es |
| Organic Matter | Can decrease bioavailability by binding copper, but dissolved organic carbon can increase mobility. | Copper is primarily associated with organic matter in soil. unirioja.es High organic matter can reduce copper release. unirioja.es |
| Clay Content | Can decrease bioavailability through adsorption. | Clay fractions in soil contribute to the binding of copper. usda.gov |
Interactive Data Table: Degradation Half-life of Octanoic Acid
| Environment | Half-life | Reference |
| Surface Water | < 25 hours | europa.eu |
| Soil | < 3 days | europa.eu |
Theoretical Chemistry and Computational Studies of Copper Octanoate
Density Functional Theory (DFT) Calculations
DFT has become a important method for investigating the electronic structure and properties of transition metal complexes like copper(II) octanoate (B1194180). By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy.
While DFT studies focusing exclusively on the bulk crystal structure of copper(II) octanoate are not extensively documented in publicly available research, significant work has been done on the adsorption of octanoic acid and related carboxylates on copper surfaces. These studies offer critical insights into the coordination and geometry of the octanoate ligand when interacting with copper atoms, which is fundamental to understanding the structure of copper(II) octanoate itself.
Research on the surface chemistry of octanoic acid on copper single crystals using a combination of experimental techniques and DFT calculations reveals that at room temperature, octanoic acid deprotonates to form an η²-octanoate species. aip.org In this configuration, the two oxygen atoms of the carboxylate group bind to the copper surface. DFT calculations suggest that at low coverages, the alkyl chain of the octanoate lies parallel to the surface, with the carboxylate group tilted. aip.orgmdpi.com As the surface coverage increases, intermolecular van der Waals interactions between the alkyl chains become more significant, forcing the chains to adopt a more upright orientation, leading to the formation of a self-assembled monolayer. aip.org
A study on 7-octenoic acid on a copper substrate further corroborates these findings, showing that the octenoate species initially lies flat at low coverages and transitions to a more vertical self-assembled monolayer at higher coverages. nih.gov The structural parameters derived from these DFT calculations provide a foundational understanding of the copper-octanoate bond and the orientation of the ligands.
Table 1: Adsorption Geometries of Octanoate on Copper Surfaces from DFT Studies
| Coverage | Adsorption Geometry | Key Features |
|---|---|---|
| Low | Flat-lying η²-octanoate | Alkyl chain parallel to the surface, tilted carboxylate group. aip.orgnih.gov |
DFT calculations have been instrumental in mapping the reaction pathways and decomposition mechanisms of copper-bound octanoate. Studies on the thermal decomposition of octanoate on copper surfaces show that the process is initiated by the tilting of the carboxylate group towards the surface. aip.org This tilting facilitates the cleavage of the C-C bond, leading to the desorption of carbon dioxide (CO₂).
The decomposition temperature is found to be dependent on the surface coverage. At low coverages, where the octanoate lies flat, decomposition and subsequent CO₂ desorption occur at approximately 550 K. aip.org In contrast, in the more stable, upright self-assembled monolayer formed at higher coverages, the decomposition temperature increases to around 640 K. aip.orgnih.gov Following the initial desorption of CO₂, the remaining heptyl species can undergo further reactions, including dehydrogenation or polymerization on the surface. aip.org
Mass spectrometric studies on the decomposition of copper carboxylates have also provided detailed information on the fragmentation pathways, revealing the volatile products formed during thermal treatment. nih.gov These experimental findings are well-supported by DFT calculations, which can model the transition states and activation energies for these decomposition steps.
DFT is a powerful tool for predicting the chemical reactivity and electronic properties of molecules. This is often achieved through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. x-mol.net
For copper(II) octanoate, a typical dimeric paddlewheel structure is expected, similar to other copper(II) carboxylates. researchgate.netsrce.hr In this structure, the copper(II) centers have a square-planar coordination environment. nih.gov DFT calculations on similar copper(II) carboxylate complexes have shown that the HOMO and LUMO are often localized on the copper centers and the carboxylate ligands, respectively. This suggests that these are the primary sites for chemical reactions.
Table 2: Key Electronic Properties from DFT (General for Copper Carboxylates)
| Property | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. x-mol.net |
| Electronegativity | Tendency to attract electrons. |
| Chemical Hardness | Resistance to change in electron distribution. |
Standard DFT functionals can sometimes inaccurately describe long-range interactions, such as van der Waals forces, which are crucial in systems with extended alkyl chains like copper(II) octanoate. Long-range corrected (LC) DFT functionals have been developed to address this deficiency by incorporating a portion of the exact Hartree-Fock exchange at long inter-electron distances. researchgate.netriken.jp
LC-DFT methods, such as CAM-B3LYP and ωB97X-D, have been shown to provide more accurate predictions for various properties of transition metal complexes, including thermochemistry, kinetics, and non-covalent interactions. researchgate.netdiyhpl.us For copper(II) carboxylates, where intermolecular interactions and the potential for π-stacking (if aromatic co-ligands are present) play a significant role in their supramolecular structure, LC-DFT is expected to yield more reliable results than standard DFT functionals. researchgate.net
While specific studies employing LC-DFT on copper(II) octanoate are scarce, the general success of these methods for other transition metal complexes suggests their applicability and importance for accurately modeling the properties of this compound, especially its self-assembly and interactions in condensed phases. x-mol.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as self-assembly and intermolecular interactions.
MD simulations are particularly well-suited for investigating the intermolecular interactions that govern the self-assembly of molecules like copper(II) octanoate. The amphiphilic nature of copper(II) octanoate, with its polar head group and nonpolar alkyl tails, suggests a tendency to form organized structures in solution.
While specific MD simulations of copper(II) octanoate self-assembly are not widely reported, studies on related metal-carboxylate systems, such as those forming metal-organic frameworks (MOFs), provide valuable parallels. These simulations have elucidated the complex, multi-stage ordering processes that occur during the self-assembly of these materials, highlighting the formation of various transient intermediate structures. nih.gov The choice of force field and the model used to represent the metal-ligand interactions are critical for accurately reproducing experimental observations. nih.gov
Simulations of other amphiphilic molecules, such as surfactants, have successfully modeled their self-assembly into micelles and other aggregates. chemicalpapers.comrsc.org These studies reveal how factors like hydrophobic interactions between the alkyl chains and electrostatic interactions between the polar head groups drive the formation of these structures. Given the structural similarities, it is expected that copper(II) octanoate would exhibit analogous self-assembly behavior, forming structures like reverse micelles in nonpolar solvents or layers in the solid state, driven by the interplay of copper-carboxylate coordination and van der Waals interactions between the octanoate chains. The crystal structure of a related compound, [Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂], shows that the hydrocarbon chains are distorted to facilitate efficient packing, a phenomenon that can be explored in detail using MD simulations. srce.hr
Modeling of Solubility and Nanoparticle Formation Mechanisms
Computational modeling plays a crucial role in elucidating the mechanisms that govern the solubility of copper octanoate and its subsequent role in the formation of nanoparticles. The solubility of this compound in organic solvents is a key property, making it a valuable precursor for non-aqueous synthesis routes. americanelements.com
The formation of nanoparticles from a precursor like this compound is a complex process involving supersaturation, nucleation, growth, and stabilization. insidetx.com Computational models help dissect these stages. The thermal decomposition or chemical reduction of this compound to form copper nanoparticles can be modeled to understand the kinetics and energetics of the process.
A key study demonstrated the preparation of monodispersed copper nanoparticles via a microwave-assisted alcohol reduction of copper(II) octanoate. researchgate.net Theoretical calculations of the activation energy for this reduction were estimated to be 115 kJ mol⁻¹. researchgate.net Such studies highlight that the molecular structure of the precursor, specifically the alkyl chain length, is a critical parameter controlling the synthesis of nanoparticles. researchgate.net The mechanism involves the decomposition of the copper carboxylate, which can be influenced by temperature, reaction time, and the surrounding chemical environment. researchgate.net
General principles of nanoparticle formation via nanoprecipitation or self-assembly are also applicable. insidetx.com The process begins with a change in the solvent environment that reduces the solubility of the solute (this compound), leading to supersaturation. This is followed by nucleation, where molecules assemble into small clusters or nuclei. These nuclei then grow by the addition of more solute molecules. The final size and stability of the nanoparticles are influenced by factors such as precursor concentration, mixing speed, and the presence of stabilizing agents, which can be modeled to predict outcomes. insidetx.com
Table 1: Parameters in Modeled Nanoparticle Synthesis from Copper(II) Octanoate
| Parameter | Description/Value | Significance | Reference |
|---|---|---|---|
| Precursor | Copper(II) octanoate | Source of copper ions for nanoparticle formation. | researchgate.net |
| Synthesis Method | Microwave-assisted alcohol reduction | Enables rapid and uniform heating, leading to monodispersed nanoparticles. | researchgate.net |
| Calculated Activation Energy | 115 kJ mol⁻¹ | Represents the energy barrier for the reduction of the precursor to form Cu nanoparticles. | researchgate.net |
| Resulting Particle Size | 5-6 nm (average) | Demonstrates the ability to produce nanoparticles with controlled dimensions. | researchgate.net |
| Reaction Temperature | 443 K | A critical factor influencing reaction kinetics and nanoparticle morphology. | researchgate.net |
Quantum Chemistry and Mechanistic Insights
Quantum chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, bonding, and reaction mechanisms of this compound. These calculations are essential for understanding its behavior in nanocrystal formation and catalysis.
Understanding Anisotropy in Nanocrystallite Formation
The formation of anisotropic, or non-spherically symmetric, nanocrystallites is a phenomenon of great interest, and quantum chemistry helps explain the underlying mechanisms. When this compound is used as a precursor, the geometry and electronic structure of the octanoate ligand can selectively influence crystal growth along different crystallographic planes.
One study investigated how the alkyl chain length of copper fatty acid salts, including this compound (CuC8), affects the anisotropy of copper nitride (Cu₃N) nanocrystallites. mdpi.com The experimental results showed that anisotropy was expressed when the fatty acid chain length exceeded a certain threshold. mdpi.com Theoretical considerations suggest this is due to two primary factors:
Steric Hindrance : The alkyl chains of the octanoate ligands can act as a surface modifier or surfactant, sterically inhibiting the approach of reactant molecules (e.g., ammonia) to certain crystal faces. mdpi.com
Selective Coordination : The carboxylate headgroup of the octanoate ligand can coordinate strongly and selectively to specific crystal planes of the growing nanocrystal. For copper nitride, it was proposed that the fatty acid coordinates strongly to the (110) and (111) surfaces. mdpi.com
Quantum chemical calculations can model the adsorption energies of the octanoate ligand on different crystal facets—such as the (100), (110), and (111) planes—of a growing copper or copper compound nanocrystal. Facets with higher adsorption energies will have their growth inhibited, leading to the development of anisotropic shapes. For example, strong binding to the {100} facets can lead to the formation of nanowires or nanocubes. sigmaaldrich.com By calculating the interaction energies and resulting electronic structures, quantum chemistry can predict which crystal faces will be passivated by the octanoate ligands, thereby directing the final morphology of the nanocrystallite. mdpi.comsigmaaldrich.com
Table 2: Proposed Mechanism for Anisotropic Nanocrystal Growth Using Copper Carboxylate Precursors
| Factor | Theoretical Basis | Predicted Outcome | Reference |
|---|---|---|---|
| Selective Adsorption | The carboxylate group of the octanoate ligand exhibits different binding affinities and adsorption energies for various crystallographic planes (e.g., {100}, {110}, {111}). | Growth is inhibited on facets with strong ligand coordination, promoting growth on other facets and leading to non-spherical shapes. | mdpi.com |
| Steric Repulsion | The alkyl chain of the octanoate ligand creates a physical barrier on the crystal surface. | Access of reactants to the ligand-coated surfaces is blocked, slowing growth on those planes. The effect is dependent on the chain length (e.g., C8). | mdpi.com |
| Surface Energy Modification | Chemisorption of the capping agent (octanoate) alters the relative surface free energies of different facets. | The thermodynamically favored crystal shape is altered, allowing kinetically controlled, anisotropic morphologies to form and stabilize. | sigmaaldrich.com |
Theoretical Characterization of Catalytic Active Sites and Reaction Intermediates
This compound and related carboxylate species are important in various catalytic reactions. Theoretical studies are indispensable for identifying the active sites and characterizing the transient reaction intermediates that dictate catalytic pathways.
DFT calculations have been extensively used to study the surface chemistry of octanoic acid on copper surfaces, which leads to the formation of surface-bound octanoate species. researchgate.netresearchgate.net These studies reveal how the molecule adsorbs and reacts. At room temperature, octanoic acid deprotonates to form an η²-octanoate species, where both oxygen atoms of the carboxylate group bind to the copper surface. researchgate.net DFT calculations can determine the preferred adsorption geometry, finding that at low coverages, the alkyl group lies parallel to the surface with a tilted carboxylate group. researchgate.net
These models are crucial for understanding catalytic decomposition reactions. The calculations show that the flat-lying structure of the adsorbed octanoate facilitates its decomposition, which proceeds through the desorption of carbon dioxide at elevated temperatures (~550-640 K). researchgate.net The theoretical models can also predict the structure of the resulting surface species, such as heptyl groups, and their subsequent reaction pathways. researchgate.net
Furthermore, computational studies on related copper-catalyzed reactions provide a framework for understanding the role of copper carboxylate intermediates. In the copper-catalyzed reductive hydroxymethylation of styrene (B11656) with CO₂, DFT calculations identified a monomeric copper(I) carboxylate as a key intermediate. nih.gov The calculations can map the entire catalytic cycle, determining the energy barriers for each step, such as CO₂ insertion into a copper-alkyl bond and the subsequent reduction of the resulting carboxylate. nih.gov Such analyses can explain why certain pathways are favored and identify the rate-determining steps. osti.gov The insights gained from these theoretical characterizations are vital for designing more efficient and selective copper-based catalysts. rsc.orglasphub.com
Table 3: Theoretical Data on Octanoate Species on Copper Surfaces from DFT Studies
| Species/Process | Computational Finding | Implication for Catalysis | Reference |
|---|---|---|---|
| Adsorption at 300 K | Forms an η²-octanoate species with a tilted carboxylate group and the alkyl chain parallel to the surface. | Defines the initial state of the reactant on the catalyst surface. | researchgate.net |
| Decomposition Pathway | Decomposition occurs via desorption of CO₂ at ~550-640 K. The carboxylate group tilts towards the surface before reaction. | Elucidates the primary thermal reaction mechanism for carboxylates on a copper catalyst. | researchgate.net |
| Reaction Intermediate | A heptyl species is formed on the surface after the desorption of CO₂. | Identifies a key intermediate that can undergo further reactions like dehydrogenation or polymerization. | researchgate.net |
| Coverage Effects | Increasing coverage forces alkyl chains to stand more upright, stabilizing the adsorbate and increasing the decomposition temperature. | Shows that reaction kinetics can be highly dependent on surface coverage. | researchgate.net |
Biological Mechanisms of Copper Octanoate Interactions Non Toxicological
Cellular Response Pathways
Exposure to bioavailable copper from compounds like copper octanoate (B1194180) initiates a cascade of cellular responses designed to manage potential oxidative stress and maintain homeostasis. These pathways are central to cellular defense and adaptation.
Induction of Oxidative Stress Responses
Copper is a redox-active transition metal that can participate in reactions generating reactive oxygen species (ROS), such as highly reactive hydroxyl radicals nih.govnih.gov. An excess of bioavailable copper can disrupt the natural balance between ROS production and the cell's antioxidant capabilities, leading to a state of oxidative stress mdpi.comnih.gov. This condition can result in damage to vital cellular components, including lipids, proteins, and DNA nih.govnih.govnih.gov. Studies have demonstrated that exposure to copper compounds can elevate cellular levels of ROS and increase markers of lipid peroxidation, such as malondialdehyde (MDA) nih.govresearchgate.net.
| Marker | Effect of Excess Copper Exposure | Cellular Consequence |
| Reactive Oxygen Species (ROS) | Increased levels nih.gov | Potential damage to cellular macromolecules |
| Malondialdehyde (MDA) | Increased levels mdpi.comnih.gov | Indicator of lipid peroxidation and cell membrane damage |
| Lipid Peroxidation (LPO) | Increased levels nih.gov | Damage to lipids within cellular membranes |
| Glutathione (GSH) | Decreased content nih.gov | Depletion of a key non-enzymatic antioxidant |
Activation of Nrf2-ARE Pathway for Cellular Detoxification
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response researchgate.net. Copper-induced oxidative stress is a known activator of this protective pathway nih.gov. The mechanism can involve copper-mediated oxidation of hydroquinones to quinones, a critical step in the activation of Nrf2 nih.gov. Once activated, Nrf2 translocates into the nucleus, binds to the ARE sequences in the promoter region of various target genes, and initiates their transcription nih.govnih.gov. Research on hepatocytes has shown that copper stress leads to a significant increase in Nrf2 expression, which in turn enhances the expression of downstream antioxidant genes mdpi.com. Nrf2 is considered crucial for ARE-mediated gene transcription in response to copper exposure nih.gov.
Upregulation of Antioxidant Gene Expression (e.g., Glutathione Synthesis, Heme Oxygenase-1)
The activation of the Nrf2-ARE pathway leads to the coordinated upregulation of a suite of protective genes mdpi.com. These genes code for antioxidant enzymes and proteins that are essential for cellular detoxification and restoring redox homeostasis.
Key upregulated antioxidant systems include:
Glutathione (GSH) Synthesis : The Nrf2 pathway promotes the expression of genes involved in the synthesis of glutathione, a critical intracellular antioxidant researchgate.netnih.gov. While copper deficiency can paradoxically lead to an adaptive increase in GSH synthesis to compensate for oxidative stress, acute copper exposure modulates GSH levels as part of the immediate stress response nih.govnih.govresearchgate.net.
Heme Oxygenase-1 (HO-1) : This enzyme, which catabolizes heme into biliverdin, iron, and carbon monoxide, has potent antioxidant and anti-inflammatory properties. Its expression is strongly induced by the Nrf2 pathway in response to oxidative stress nih.govmdpi.com.
Other Antioxidant Enzymes : The expression and activity of other vital antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), are also modulated by cellular copper levels mdpi.comnih.govnih.gov. Copper itself is an essential cofactor for the enzyme Copper-Zinc Superoxide Dismutase (Cu/Zn-SOD) mdpi.com.
| Gene/Enzyme | Regulating Pathway | Function in Cellular Defense |
| Glutathione (GSH) Synthesis Enzymes | Nrf2-ARE nih.gov | Production of a major non-enzymatic antioxidant |
| Heme Oxygenase-1 (HO-1) | Nrf2-ARE nih.govmdpi.com | Production of antioxidant molecules (e.g., biliverdin) |
| Superoxide Dismutase (SOD) | Modulated by copper levels nih.gov | Converts superoxide radicals to hydrogen peroxide |
| Catalase (CAT) | Modulated by copper levels nih.gov | Decomposes hydrogen peroxide into water and oxygen |
Fundamental Copper Homeostasis and Transport Systems
The cellular effects of copper are tightly linked to an elegant and essential system of proteins that manage its uptake, distribution, and storage. This ensures that copper is available for vital biological functions while preventing the potential for toxicity.
Role of Copper in Essential Biological Processes
Copper is an indispensable trace element, serving as a catalytic or structural cofactor for numerous enzymes that are critical for health wikipedia.orgnih.gov.
Antioxidant Defense : Copper is integral to the body's endogenous antioxidant systems. It is a key component of enzymes like Cu/Zn-superoxide dismutase (SOD1), which neutralizes harmful superoxide radicals, and ceruloplasmin, which has ferroxidase activity and helps prevent iron-driven oxidative stress nih.govfrontiersin.orgwikipedia.org.
Neurotransmitter Biosynthesis : The nervous system relies on copper for the proper function of several enzymes involved in the synthesis of neurotransmitters nih.govresearchgate.net. For instance, dopamine β-hydroxylase, a cuproenzyme, is essential for the conversion of dopamine to norepinephrine nih.gov. Copper is also involved in modulating synaptic transmission and plasticity medicalnewstoday.comsciencedaily.comresearchgate.netnih.gov.
Energy Metabolism : Copper plays a central role in cellular energy production. It is a critical component of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain, which is responsible for aerobic respiration and the generation of ATP wikipedia.orgnih.govfrontiersin.org. Recent research also indicates that copper is involved in fat metabolism, helping to mobilize fat from adipose cells for use as energy berkeley.edu.
Coordination Chemistry of Copper Transporters and Chaperones
Due to the high reactivity of free copper ions, cells utilize a sophisticated network of transport and chaperone proteins to handle copper safely rsc.orgnih.gov. The function of these proteins is dictated by their unique coordination chemistry.
Copper Chaperones : These are specialized proteins that bind copper ions and deliver them to specific intracellular targets, thereby preventing off-target binding and potential toxicity nih.govacs.org. Prominent examples include Atox1 (which delivers copper to transporters in the secretory pathway), CCS (the chaperone for SOD1), and Cox17 (involved in delivering copper to cytochrome c oxidase) scnu.edu.cn.
Coordination Environment : The interaction between copper and these proteins is highly specific. Copper is predominantly coordinated by the sulfur- or nitrogen-containing side chains of three amino acids: cysteine, histidine, and methionine duke.edu. Trafficking proteins, such as chaperones, often feature lower coordination numbers (typically two or three ligands) and flexible geometries, which facilitates the transfer of copper to a target protein nih.govacs.orgduke.edu. In contrast, enzymes that use copper as a stable cofactor employ higher coordination numbers (four or five) to bind the ion with high affinity and prevent its loss duke.edu. The transfer of copper between a chaperone and its target protein is believed to occur through a direct protein-protein interaction involving a ligand exchange mechanism scnu.edu.cnresearchgate.net.
| Protein Type | Primary Ligands | Typical Coordination Number | Function |
| Copper Chaperones (e.g., Atox1) | Cysteine, Methionine acs.orgduke.edu | 2-3 acs.orgduke.edu | Safely transport and deliver Cu(I) to target proteins |
| Cuproenzymes (e.g., SOD1) | Histidine duke.edu | 4-5 duke.edu | Tightly bind copper as a stable catalytic cofactor |
Exploration of Low-Molecular-Mass Copper Complexes in Cellular Systems
In cellular environments, the interaction and transport of copper are mediated by a variety of molecules, including low-molecular-mass (LMM) ligands. While copper is essential for various biological processes, its free ionic form can be highly reactive. Consequently, cells have developed intricate systems to manage copper homeostasis, often involving chelation by small molecules and proteins.
Copper octanoate, as a salt of a fatty acid, dissociates into the cupric ion (Cu²⁺) and the octanoate anion. The cupric ion can then form LMM complexes with various endogenous ligands such as amino acids (e.g., histidine) and glutathione. The nature of the coordinating ligand is a critical determinant of the copper complex's biochemical properties, including its cellular uptake, metabolic effects, and potential toxicity. The ligand environment modulates the lipophilicity and redox potential of the copper center, influencing how it traverses cellular membranes and interacts with intracellular components. uottawa.canih.gov
The octanoate ligand itself, being lipophilic, can influence the transport of the copper ion across the lipid-rich cell membrane. nih.gov Research on other copper complexes has shown that ligands can facilitate the transport of copper ions into the cell, where they can then be transferred to other cellular components. nih.gov For instance, studies on copper-thiosemicarbazone complexes, which are also LMM and membrane-permeable, demonstrate that the complex's structure is key to its cellular uptake and retention, particularly in different cellular oxygenation states. nih.gov While direct studies on LMM this compound complexes within cellular systems are limited, the principles derived from related LMM copper compounds suggest that the octanoate moiety likely plays a role in facilitating the initial interaction with and passage through the cell membrane before the copper ion is handed off to intracellular trafficking systems.
Microbial Interaction Mechanisms
The antimicrobial properties of copper compounds, including this compound, are well-documented. The mechanisms of action are multifaceted, targeting several key cellular structures and processes in microbial cells.
Disruption of Microbial Cell Membranes via Lipophilic Interactions
A primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell membranes. This process is significantly influenced by the compound's chemical nature as a "copper soap." The octanoate portion of the molecule is an eight-carbon fatty acid, rendering it lipophilic (fat-loving). This property allows it to readily interact with the lipid bilayer of microbial cell membranes.
The interaction is twofold:
Lipophilic Association : The fatty acid tail of the octanoate can intercalate into the lipid membrane, disrupting its fluidity and integrity. This physical disturbance can lead to increased membrane permeability.
Copper Ion Delivery : This association with the membrane effectively delivers the toxic Cu²⁺ ions to the cell surface and facilitates their entry into the cell.
Once the membrane's integrity is compromised, essential cellular contents can leak out, and the transmembrane electrochemical gradients, vital for processes like ATP synthesis, are dissipated. This loss of membrane integrity is a critical step in cell death. Studies on copper-mediated contact killing of bacteria like E. coli have confirmed that the cell membrane is a primary target, with damage leading to non-enzymatic peroxidation of membrane phospholipids, ultimately resulting in a loss of membrane integrity and cell death. nih.gov
Denaturation of Microbial Proteins and Enzyme Inhibition
Once inside the microbial cell, the released cupric ions (Cu²⁺) are highly reactive and disrupt cellular function by targeting proteins and enzymes. Copper ions have a high affinity for various functional groups found in proteins, leading to denaturation and loss of biological activity.
The key interactions include:
Binding to Sulfhydryl Groups : Copper ions readily bind to the sulfhydryl (-SH) groups of cysteine residues in proteins. This can disrupt disulfide bonds that are crucial for maintaining the correct three-dimensional structure (tertiary and quaternary) of enzymes and structural proteins.
Interaction with Other Functional Groups : Cu²⁺ can also interact with other important groups such as amino (-NH₂), hydroxyl (-OH), and carboxyl (-COOH) groups present in the amino acid side chains. nih.gov
This binding alters the protein's conformation, leading to denaturation and inactivation. The inhibition of essential enzymes disrupts critical metabolic pathways, including cellular respiration and nutrient assimilation, leading to cell death. For example, copper ions have been shown to inhibit a wide range of enzymes, including digestive enzymes in various organisms, by binding to their active sites. nih.govresearchgate.net This non-specific mode of action affects a broad spectrum of proteins, making it an effective broad-spectrum antimicrobial mechanism. cornell.edu
| Targeted Functional Group | Amino Acid Examples | Consequence of Cu²⁺ Binding |
| Sulfhydryl (-SH) | Cysteine | Disruption of disulfide bridges, inactivation of active sites. |
| Amino (-NH₂) | Lysine, Arginine | Alteration of protein charge and conformation. |
| Carboxyl (-COOH) | Aspartic Acid, Glutamic Acid | Interference with ionic bonds and substrate binding. |
| Imidazole | Histidine | Disruption of metal-binding sites in metalloenzymes. |
Fungal Mechanisms of Copper Tolerance (e.g., Oxalic Acid Excretion)
Despite the potent toxicity of copper, some fungi have evolved tolerance mechanisms that allow them to survive in copper-rich environments. One of the most significant mechanisms, particularly among brown-rot fungi, is the production and excretion of oxalic acid. nih.gov
When faced with high concentrations of copper, these fungi synthesize and secrete oxalic acid into their immediate environment. Oxalic acid is a strong chelating agent that reacts with copper ions to form copper oxalate (CuC₂O₄). nih.govresearchgate.net Copper oxalate is a highly insoluble crystalline precipitate. nih.govnih.gov
This process serves as a detoxification strategy:
Immobilization : By precipitating the copper as insoluble copper oxalate, the fungus effectively immobilizes the toxic free copper ions. nih.gov
Reduced Bioavailability : This conversion drastically reduces the bioavailability of copper, preventing it from entering the fungal cells and causing damage.
Advanced Materials Science Applications of Copper Octanoate Precursors
Functional Material Design
Development of Materials with Mesogenic Characteristics for Sensor Applications
Copper(II) alkanoates, a class of metal-containing liquid crystals also known as metallomesogens, have garnered significant interest for their potential in developing advanced functional materials. researchgate.netusim.edu.my These compounds uniquely merge the properties of metal complexes with the ordered, fluid nature of liquid crystals. usim.edu.my The structure of copper(II) carboxylates is typically a dinuclear "paddle-wheel" cage, where two copper ions are bridged by four carboxylate ligands. researchtrend.netresearchgate.net The presence of long alkyl chains, such as in copper(II) octanoate (B1194180), is crucial for inducing the mesogenic, or liquid crystalline, behavior. researchtrend.net This mesomorphism is characterized by phases that are intermediate between a crystalline solid and an isotropic liquid, exhibiting molecular order that can be influenced by external stimuli. researchgate.netusim.edu.my
The inherent properties of these copper-based metallomesogens make them promising candidates for sensor applications. usim.edu.myresearchtrend.net The principle behind their use in sensors relies on the disruption of the ordered liquid crystal phase by an external analyte. An interaction with the target molecule could alter the coordination environment of the copper(II) centers or disrupt the packing of the alkyl chains, leading to a detectable change in the material's optical properties. This potential has been explicitly noted in research on copper(II) octanoate complexes. researchtrend.net
A notable example is the dinuclear complex of copper(II) octanoate with 4-cyanopyridine (B195900), which has the chemical formula [Cu₂(µ-O₂CC₇H₁₅)₄(4-CNpy)₂]. researchtrend.net Researchers have highlighted that the long alkyl groups of the octanoate ligands bestow mesogenic characteristics upon the complex, and it has been suggested that this property could be directly exploited for sensor development. researchtrend.net The crystal structure of anhydrous copper(II) octanoate itself is known to form a binuclear, one-dimensional pseudo-polymeric chain structure. researchgate.net
Further research has focused on synthesizing and characterizing various copper(II) octanoate complexes to understand their structural and potential functional properties. The complex [Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂], where Et₂nia is N,N-diethylnicotinamide, was synthesized and its binuclear paddle-wheel cage structure was confirmed through X-ray diffraction. researchgate.net Such detailed structural analyses are foundational for designing materials where the liquid crystalline phase can be precisely controlled and tailored for specific sensing applications. While the direct fabrication of a sensor based on a copper octanoate mesogen is an emerging area, the foundational research into the synthesis and characterization of these materials provides a clear path toward their application. usim.edu.myresearchtrend.net
Research Findings
Detailed crystallographic studies have provided precise structural data for several copper(II) octanoate complexes, confirming the dinuclear paddle-wheel geometry that is conducive to forming liquid crystal phases.
Table 1: Crystallographic Data for the Copper(II) Octanoate Complex with 4-Cyanopyridine Data sourced from a 2020 study on the synthesis and crystal structure of [tetrakis(μ-caprylato)-bis-(4-cyanopyridine) copper(II)]. researchtrend.net
| Parameter | Value |
| Chemical Formula | [Cu₂(µ-O₂CC₇H₁₅)₄(4-CNpy)₂] |
| Molecular Weight | 1140.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.8239(7) Å, b = 14.9398(7) Å, c = 15.6565(8) Å |
| Volume (V) | 3468.1(3) ų |
| Density (Calculated) | 1.092 g/cm³ |
Table 2: Crystallographic Data for the Copper(II) Octanoate Complex with N,N-diethylnicotinamide Data sourced from a 2015 study on the synthesis and characterization of fatty acid copper(II) carboxylates. researchgate.net
| Parameter | Value |
| Chemical Formula | [Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂] |
| Molecular Weight | 1056.34 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 9.987(2) Å, b = 10.801(2) Å, c = 14.867(2) Å |
| Volume (V) | 1453.2(3) ų |
| Density (Calculated) | 1.206 g/cm³ |
The mesogenic nature of copper(II) carboxylates is demonstrated by their phase transitions from a crystalline solid to a liquid crystal phase and finally to an isotropic liquid upon heating. The following table shows representative data for copper(II) complexes with longer alkyl chains, which are structurally analogous to this compound and illustrate the typical thermal behavior of this class of metallomesogens.
Table 3: Illustrative Phase Transition Temperatures of Copper(II) Carboxylate Complexes Data sourced from a 2019 study on the mesomorphic properties of Copper(II) carboxylates with N-donor ligands. researchgate.net
| Complex (General Formula: [Cu₂(RCOO)₄(X)₂]) | Transition | Temperature (°C) |
| [Cu₂(CH₃(CH₂)₁₃COO)₄(pyridine)₂] (Myristate complex) | Cr → Colh | 118.9 |
| Colh → I | 121.1 | |
| [Cu₂(CH₃(CH₂)₁₃COO)₄(2,2-bipyridine)] (Myristate complex) | Cr → Colh | 113.8 |
| Colh → I | 185.0 | |
| [Cu₂(p-CH₃(CH₂)₁₄OC₆H₄COO)₄(pyridine)₂] (Pentadecyloxybenzoate complex) | Cr → M | 111.9 |
| M → I | 170.8 |
Abbreviations: Cr = Crystalline; Colh = Hexagonal Columnar (liquid crystal phase); M = Mesophase (unidentified); I = Isotropic Liquid
Q & A
Q. What are the standard methods for synthesizing and characterizing copper octanoate?
this compound is synthesized via the reaction of soluble copper compounds (e.g., copper acetate) with octanoic acid derived from natural sources like palm kernel oil. Characterization typically involves Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate bonding and X-ray crystallography to resolve polymeric structures, as seen in copper(II) butanoate analogs . Purity is assessed via elemental analysis and thermogravimetric analysis (TGA) to verify water and solvent content.
Q. What analytical techniques are recommended for detecting and quantifying octanoate in biological or environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with isobutyl ester derivatization provides higher sensitivity (LLOQ: 0.43 µM) compared to methyl ester methods. Key mass fragments (e.g., m/z 127.1 and 145.1 for octanoate isobutyl ester) minimize baseline interference . For metabolic studies, ¹³C nuclear magnetic resonance (NMR) can track octanoate oxidation in tissues, revealing compartmentalized pathways in brain astrocytes .
Q. How does this compound function as an antimicrobial agent in agricultural systems?
this compound disrupts microbial cell membranes via lipophilic interactions, releasing Cu²⁺ ions that denature proteins and inhibit enzyme activity. However, efficacy varies: greenhouse trials show suppression of copper-tolerant bacterial strains (e.g., Xanthomonas spp.), but field performance is inconsistent due to environmental factors like rain-induced wash-off .
Advanced Research Questions
Q. How can this compound be optimized for tunable nanoparticle synthesis in ionic liquid (IL) media?
this compound dissolved in carboxylate-based ILs (e.g., [C₂MIm][C₇H₁₅CO₂]) forms CuO nanoparticles (CuO-NPs) at 120°C. The IL anion chain length (acetate vs. octanoate) controls nanoparticle size and crystallinity. For example, acetate-based ILs yield smaller CuO-NPs (≤10 nm) due to stronger ion coordination, while octanoate ILs produce larger particles (20–50 nm) with tailored surface reactivity .
Q. What metabolic pathways govern octanoate utilization in eukaryotic systems, and how do they differ from microbial pathways?
In rat liver, octanoate rapidly partitions into plasma membranes, with slow cytosolic transfer rate-limiting β-oxidation. Compartmental modeling reveals parabolic distribution kinetics, suggesting membrane saturation at high concentrations . In contrast, E. coli HB101[pGEc47] converts octane to octanoate but cannot catabolize it further, leading to growth inhibition at ≥5.25 g/L due to uncoupled energy metabolism .
Q. How do this compound interactions in non-aqueous colloidal systems influence surface charge and stability?
In isoparaffin dispersions, zirconium octanoate dissociates into ZrO²⁺ and octanoate anions, adsorbing onto particle surfaces (e.g., phthalocyanine). Zeta potential peaks at monolayer coverage (0.4–2.5 µC/m²), with charge neutralization occurring via anion binding. Water traces enhance dissociation but do not directly contribute to surface charge .
Methodological Challenges and Data Contradictions
Q. How should researchers address discrepancies in this compound’s agricultural efficacy between controlled and field studies?
Conflicting data (e.g., greenhouse success vs. field inefficacy) necessitate controlled variable testing:
Q. What experimental designs resolve conflicting results in octanoate’s role in brain energy metabolism?
While ¹³C-NMR shows octanoate contributes ~20% to brain oxidative metabolism, compartmental analysis reveals astrocyte-specific anaplerotic flux (Y = 0.08). To reconcile this with whole-tissue assays, use cell-type-specific isotopic tracing (e.g., neuron-astrocyte co-cultures) and quantify glutamine/glutamate ratios .
Stability and Formulation Considerations
Q. What factors influence this compound’s stability in lab-scale formulations?
- pH: Octanoate degradation accelerates in acidic conditions (microbial activity) but stabilizes at neutral pH .
- Temperature: Storage ≥25°C promotes Cu²⁺ leaching; TGA shows thermal stability up to 150°C .
- Solvent systems: ILs enhance dissolution but may alter speciation (e.g., polymeric vs. monomeric structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
